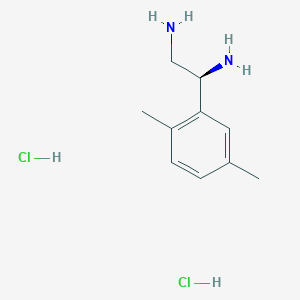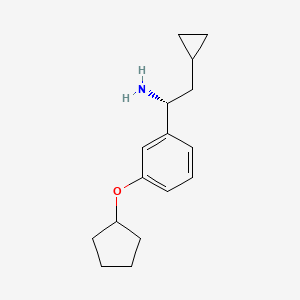
(1R)-1-(3-Cyclopentyloxyphenyl)-2-cyclopropylethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-1-(3-Cyclopentyloxyphenyl)-2-cyclopropylethylamine is a chemical compound known for its unique structure and potential applications in various fields. This compound features a cyclopentyloxy group attached to a phenyl ring, which is further connected to a cyclopropylethylamine moiety. The stereochemistry of the compound is denoted by the (1R) configuration, indicating the specific spatial arrangement of its atoms.
Méthodes De Préparation
The synthesis of (1R)-1-(3-Cyclopentyloxyphenyl)-2-cyclopropylethylamine involves several steps, typically starting with the preparation of the cyclopentyloxyphenyl intermediate. This intermediate is then subjected to various reaction conditions to introduce the cyclopropylethylamine group. Common synthetic routes include:
Cyclopentyloxyphenyl Intermediate Formation: The initial step involves the reaction of phenol with cyclopentyl bromide in the presence of a base such as potassium carbonate to form the cyclopentyloxyphenyl intermediate.
Introduction of Cyclopropylethylamine: The intermediate is then reacted with cyclopropylmethylamine under suitable conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
(1R)-1-(3-Cyclopentyloxyphenyl)-2-cyclopropylethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the amine group, using reagents like alkyl halides or acyl chlorides to introduce new functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
(1R)-1-(3-Cyclopentyloxyphenyl)-2-cyclopropylethylamine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs targeting specific pathways.
Industry: The compound’s unique structure makes it valuable in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of (1R)-1-(3-Cyclopentyloxyphenyl)-2-cyclopropylethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
(1R)-1-(3-Cyclopentyloxyphenyl)-2-cyclopropylethylamine can be compared with other similar compounds, such as:
(1R)-1-(3-Methoxyphenyl)-2-cyclopropylethylamine: This compound features a methoxy group instead of a cyclopentyloxy group, leading to different chemical and biological properties.
(1R)-1-(3-Cyclopentyloxyphenyl)-2-ethylamine: The absence of the cyclopropyl group in this compound results in distinct reactivity and applications.
Propriétés
Formule moléculaire |
C16H23NO |
|---|---|
Poids moléculaire |
245.36 g/mol |
Nom IUPAC |
(1R)-1-(3-cyclopentyloxyphenyl)-2-cyclopropylethanamine |
InChI |
InChI=1S/C16H23NO/c17-16(10-12-8-9-12)13-4-3-7-15(11-13)18-14-5-1-2-6-14/h3-4,7,11-12,14,16H,1-2,5-6,8-10,17H2/t16-/m1/s1 |
Clé InChI |
CBZIPJMQQNAUER-MRXNPFEDSA-N |
SMILES isomérique |
C1CCC(C1)OC2=CC=CC(=C2)[C@@H](CC3CC3)N |
SMILES canonique |
C1CCC(C1)OC2=CC=CC(=C2)C(CC3CC3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


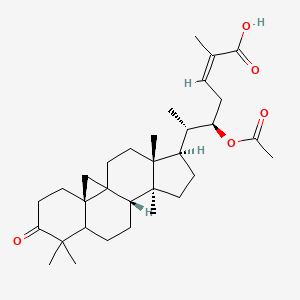
![(2Z)-4,4,4-trifluoro-3-oxo-N-[3-(trifluoromethyl)phenyl]-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanamide](/img/structure/B13057736.png)
![3-Bromo-8-methylbenzo[4,5]imidazo[1,2-A]pyridine](/img/structure/B13057756.png)
![[(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino3-(trifluoromethyl)benzoate](/img/structure/B13057761.png)
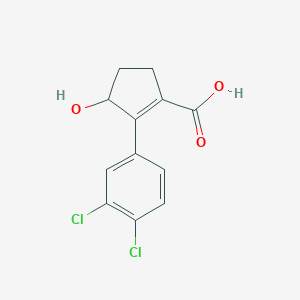
![ethyl N-[2-acetyl-3-(morpholinoamino)acryloyl]carbamate](/img/structure/B13057765.png)


![[(3Z)-2-oxo-1-phenyl-2,3-dihydro-1H-indol-3-ylidene]aminopropanoate](/img/structure/B13057794.png)
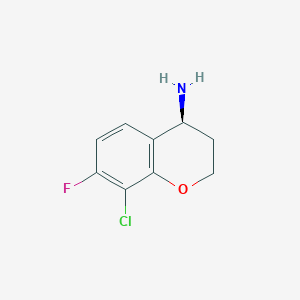
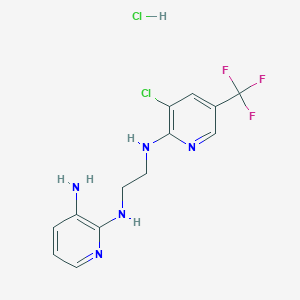
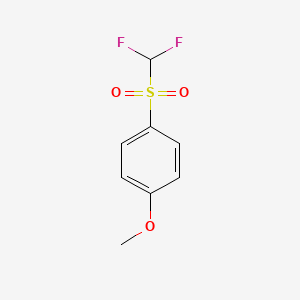
![(2E)-N-(4-methoxyphenyl)-2-{[(4-methoxyphenyl)amino]methylidene}-3-oxobutanamide](/img/structure/B13057836.png)
